Dicyclopentenyloxyethyl methacrylate

Descripción general

Descripción

Dicyclopentenyloxyethyl methacrylate is a specialized functional monomer with the molecular formula C16H22O4 . It is known for its unique properties such as water resistance, solvent resistance, flexibility, and good adhesion. This compound is widely used as a reactive diluent in light-curing materials, making it an ideal choice for applications in UV coatings, adhesives, inks, and resin modification .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dicyclopentenyloxyethyl methacrylate is typically synthesized through an addition reaction between acrylic acid and dicyclopentadiene in the presence of a trifluoromethanesulfonic acid catalyst. The reaction conditions include a molar ratio of acrylic acid to dicyclopentadiene of (1.0-1.3):1, a catalyst dosage of 0.05-0.15% of the total mass of the reaction liquid, a reaction temperature of 70-100°C, a stirring speed of 200-300 rpm, and a reaction time of 2-6 hours .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified and packaged for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Dicyclopentenyloxyethyl methacrylate undergoes several types of chemical reactions, including:

Radical Polymerization: This compound can participate in radical polymerization reactions, forming polymers with unique properties.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution Reactions: The compound can also participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Radical Polymerization: Common reagents include radical initiators such as benzoyl peroxide. The reaction is typically carried out at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed:

Polymers: The primary products formed from radical polymerization are various polymers with enhanced mechanical strength and thermal stability.

Oxidized and Reduced Derivatives: Depending on the reagents used, oxidized or reduced derivatives of this compound can be obtained.

Aplicaciones Científicas De Investigación

Materials Science

DCPEMA is extensively utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer chains can significantly influence mechanical strength and thermal stability. For instance, it has been used to enhance the mechanical properties of High-Density Polyethylene (HDPE) nanocomposites reinforced with cellulose nanofibers.

Key Properties:

- High glass transition temperatures

- Enhanced mechanical strength

- Improved adhesion characteristics

| Application Area | Specific Use |

|---|---|

| Polymer Synthesis | Monomer for high-performance polymers |

| Coating Industry | UV-curable coatings and inks |

| Adhesives | High-strength bonding agents |

Biological Applications

In the field of biology, DCPEMA is explored for developing biocompatible materials suitable for medical applications. This includes drug delivery systems and tissue engineering scaffolds due to its favorable interaction with biological tissues .

Case Study:

A study demonstrated the use of DCPEMA in creating hydrogels that are effective for controlled drug release. The hydrogels exhibited excellent biocompatibility and mechanical properties, making them suitable for various biomedical applications .

Medical Applications

DCPEMA is also investigated for its potential in formulating advanced medical adhesives and coatings for medical devices. Its properties allow for strong adhesion while maintaining flexibility, which is crucial for devices that require movement without compromising integrity .

Example Applications:

- Surgical adhesives

- Coatings for implants

- Drug delivery systems

Chemical Reactions Involving DCPEMA

DCPEMA undergoes several types of chemical reactions that enhance its utility:

- Radical Polymerization: It can participate in radical polymerization reactions, forming polymers with unique properties.

- Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions.

- Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents:

- Radical initiators (e.g., benzoyl peroxide)

- Oxidizing agents (e.g., potassium permanganate)

Mecanismo De Acción

The mechanism of action of dicyclopentenyloxyethyl methacrylate primarily involves its ability to undergo radical polymerization. The compound contains a methacrylate group that can form radicals in the presence of initiators. These radicals then react with other monomers to form long polymer chains. The presence of the dicyclopentenyloxy group provides additional stability and unique properties to the resulting polymers .

Comparación Con Compuestos Similares

- Ethylene glycol dicyclopentenyl ether methacrylate

- 2,2-Bis(1-cyclopenten-1-yloxy)ethyl methacrylate

Comparison: Dicyclopentenyloxyethyl methacrylate stands out due to its unique combination of water resistance, solvent resistance, and flexibility. Compared to similar compounds, it offers better adhesion properties and is more suitable for applications requiring high-performance coatings and adhesives .

Actividad Biológica

Dicyclopentenyloxyethyl methacrylate (DCPEM) is a specialized functional monomer with significant applications in various fields, particularly in polymer chemistry and materials science. This article explores its biological activity, focusing on its interaction with cellular systems, mutagenicity, and potential therapeutic applications.

- Molecular Formula : CHO

- CAS Number : 68586-19-6

- Physical Properties : DCPEM is characterized by its water resistance, solvent resistance, flexibility, and good adhesion, making it a valuable component in UV coatings, adhesives, and inks.

Target of Action

DCPEM primarily interacts with cellular structures and has been shown to induce mutations in various cell types. Its ability to modulate cellular behavior is attributed to its interaction with specific signaling pathways that influence gene expression and cellular metabolism.

Mode of Action

The compound acts by binding to cellular receptors, triggering intracellular signaling cascades that can lead to changes in gene expression. This interaction can activate or inhibit specific pathways involved in cell proliferation and differentiation .

Cellular Effects

Research indicates that DCPEM can significantly influence cell function:

- Gene Expression : It can induce the expression of genes associated with cell growth and differentiation.

- Cell Viability : Prolonged exposure to DCPEM may lead to alterations in cell viability and metabolic activity due to its mutagenic potential .

Mutagenicity Studies

A notable study evaluated the mutagenicity of DCPEM using mouse lymphoma cells. The results were equivocal, indicating that while DCPEM has the potential to induce mutations, the effects may vary depending on concentration and exposure duration .

Table 1: Summary of Mutagenicity Results

| Compound | Test System | Result |

|---|---|---|

| This compound | Mouse lymphoma cells | Equivocal |

| 2-Ethylhexyl acrylate | Mouse lymphoma cells | Positive |

| EMS | CHO suspension assay | Positive |

Biochemical Analysis

DCPEM plays a crucial role in biochemical reactions, particularly polymerization processes. It interacts with enzymes such as polymerases and transferases, facilitating the formation of polymer chains through covalent bonding with active sites on these enzymes.

Case Study 1: Antibacterial Activity

Recent research has investigated the antibacterial properties of nanoparticles anchored with methacrylate compounds similar to DCPEM. These studies demonstrated effective inhibition of bacterial growth against strains like Staphylococcus aureus and Enterococcus faecalis, suggesting potential therapeutic applications for DCPEM derivatives in antimicrobial formulations .

Case Study 2: Environmental Impact

A study focused on the use of DCPEM as a reactive diluent in paints highlighted its role in reducing volatile organic compound (VOC) emissions. This application not only benefits environmental health but also indicates the compound's versatility beyond traditional uses .

Propiedades

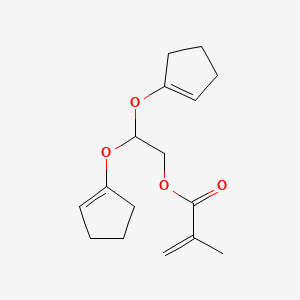

IUPAC Name |

2,2-di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIZWXDKTUGEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68586-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[2,3,3a,4,7,7a(or 3a,4,5,6,7,7a)-hexahydro-4,7-methano-1H-indenyl]oxy]ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Dicyclopentenyloxyethyl methacrylate in materials science?

A1: this compound is primarily used as a monomer in the synthesis of various polymers. Its incorporation into polymer chains can significantly impact the resulting material's properties, such as its mechanical strength and glass transition temperature. For instance, it has been successfully employed to enhance the mechanical properties of High-Density Polyethylene (HDPE) nanocomposites reinforced with cellulose nanofibers. []

Q2: How does the bicyclic alkenyl group in this compound contribute to its unique properties?

A2: The presence of the bicyclic alkenyl group provides a site for post-polymerization modifications via thiol-ene click reactions. [] This enables the introduction of various functionalities into the polymer structure, allowing for tailored material properties and diverse applications.

Q3: How does this compound compare to other methacrylates in terms of genotoxicity?

A4: Studies evaluating the genotoxicity of various acrylate/methacrylate compounds, including this compound, in L5178Y mouse lymphoma cells revealed interesting insights. While some compounds showed clear mutagenic responses, this compound displayed equivocal results. [, ] These findings underscore the need for further investigation into the potential mutagenic effects of this compound and highlight the importance of structure-activity relationships in determining the toxicity of chemical compounds.

Q4: Are there any known safety concerns regarding the use of this compound?

A5: this compound has been the subject of toxicological studies, including acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations in rabbits and guinea pigs. [] While these studies suggest relatively low toxicity levels, it's crucial to handle this compound with care and follow appropriate safety guidelines.

Q5: What analytical techniques are commonly used to characterize this compound and its polymers?

A5: Various spectroscopic and chromatographic techniques are employed to characterize this compound and its polymers. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the monomer and analyze the composition of its polymers. []

- Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the monomer and its polymers. [, ]

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of polymers synthesized using this compound. []

- High-Performance Liquid Chromatography (HPLC): Analyzes the purity of this compound monomer and identifies residual monomers in its polymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.